An In-depth Technical Guide to 4-Chloro-3-methylbenzoyl chloride: A Key Intermediate in Synthetic Chemistry
An In-depth Technical Guide to 4-Chloro-3-methylbenzoyl chloride: A Key Intermediate in Synthetic Chemistry
This guide provides a comprehensive overview of 4-Chloro-3-methylbenzoyl chloride, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, and its significant applications, with a strong emphasis on safety and handling.
Core Identification and Chemical Structure
4-Chloro-3-methylbenzoyl chloride is an aromatic acyl chloride characterized by a benzene ring substituted with a chloro group, a methyl group, and a benzoyl chloride functional group. This specific substitution pattern makes it a valuable intermediate for introducing the 4-chloro-3-methylbenzoyl moiety into target molecules, a common strategy in the design of agrochemicals and pharmaceuticals.[1]
The structural representation of 4-Chloro-3-methylbenzoyl chloride is as follows:
Figure 1. Chemical Structure of 4-Chloro-3-methylbenzoyl chloride.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 4-Chloro-3-methylbenzoyl chloride is presented in Table 1. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Weight | 189.04 g/mol | [2][3] |
| Appearance | Colorless to yellow liquid | [6] |
| Density | 1.312 g/cm³ (Predicted) | [6] |
| SMILES | CC1=C(C=CC(=C1)C(=O)Cl)Cl | [2] |
| InChI Key | NECBSSKNQDXVKN-UHFFFAOYSA-N | [2][5] |
Synthesis Protocol: From Carboxylic Acid to Acyl Chloride
The conversion of the corresponding carboxylic acid, 4-chloro-3-methylbenzoic acid, to the acyl chloride is a standard and reliable method of synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
The underlying principle of this reaction is the nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction via the formation of a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.
Experimental Workflow for Synthesis
Diagram 1. Synthesis workflow of 4-Chloro-3-methylbenzoyl chloride.
Step-by-Step Methodology
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Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂), and a dropping funnel, add 4-chloro-3-methylbenzoic acid (1.0 eq).
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Solvent Addition : Add a suitable inert solvent such as toluene or dichloromethane to suspend the carboxylic acid.
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Catalyst Addition : Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops) to the suspension.
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Reagent Addition : Slowly add thionyl chloride (SOCl₂) (typically 1.5-2.0 eq) dropwise to the stirred suspension at room temperature. The addition is exothermic, and gas evolution will be observed.
-
Reaction : After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-4 hours, or until the gas evolution ceases and the solution becomes clear.
-
Workup : Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent under reduced pressure. To ensure complete removal of thionyl chloride, an azeotropic distillation with toluene can be performed.
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Purification : The crude 4-Chloro-3-methylbenzoyl chloride is then purified by vacuum distillation to yield the final product.
Applications in Research and Development
4-Chloro-3-methylbenzoyl chloride is a versatile building block in organic synthesis, primarily utilized in nucleophilic acyl substitution reactions.[1] Its high reactivity makes it an excellent precursor for the synthesis of a wide array of compounds.
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Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). The 4-chloro-3-methylbenzoyl moiety can be crucial for the biological activity of the target molecule.
-
Agrochemical Development : This compound is used in the creation of new pesticides and herbicides. The specific substitution pattern on the aromatic ring can be engineered to fine-tune the biological efficacy and selectivity of the agrochemical.[1]
-
Material Science : It is also employed in the synthesis of functional polymers and advanced materials where the incorporation of the 4-chloro-3-methylbenzoyl group can impart desired properties.[1]
-
Friedel-Crafts Acylation : As an acylating agent, it is used in Friedel-Crafts acylation reactions to introduce the 4-chloro-3-methylbenzoyl group onto other aromatic substrates.[2]
Safety, Handling, and Storage
4-Chloro-3-methylbenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
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Hazards : It causes severe skin burns and eye damage.[1] It is also harmful if swallowed or in contact with skin and toxic if inhaled. The compound is a lachrymator.
-
Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7]
-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[7] It is moisture-sensitive and reacts with water to release corrosive hydrogen chloride gas.[8]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[7] Store under an inert atmosphere.
References
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Aldlab Chemicals. (n.d.). 4-chloro-3-methylbenzoyl chloride. Retrieved from [Link]
-
Mosher Chemical. (n.d.). 4-Chloro-3-methylbenzoyl chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 4-(Chloromethyl)benzoyl chloride. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-CHLORO-3-METHYLBENZOYL CHLORIDE | CAS 21900-24-3. Retrieved from [Link]
- Google Patents. (2018). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
- Google Patents. (1999). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
-
PubChem. (n.d.). 4-Chloro-3-methylbutanoyl Chloride | C5H8Cl2O | CID 21919444. Retrieved from [Link]
-
Anshul Specialty Molecules. (n.d.). 4-Chlorobenzoyl Chloride. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Chloro-3-methylbenzoyl chloride. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Applications of 3-Chlorobenzoyl Chloride in Modern Chemistry. Retrieved from [Link]
-
NIST. (n.d.). Benzoyl chloride, 4-chloro-. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylbenzoyl chloride | C8H6Cl2O | CID 18424211. Retrieved from [Link]
Sources
- 1. 4-Chloro-3-methylbenzoyl Chloride|CAS 21900-24-3 [benchchem.com]
- 2. Buy 4-Chloro-3-methylbenzoyl chloride | 21900-24-3 [smolecule.com]
- 3. aldlab-chemicals_4-chloro-3-methylbenzoyl chloride [aldlab.com]
- 4. 21900-24-3|4-Chloro-3-methylbenzoyl chloride|BLD Pharm [bldpharm.com]
- 5. 4-CHLORO-3-METHYLBENZOYL CHLORIDE | CAS 21900-24-3 [matrix-fine-chemicals.com]
- 6. 4-Chloro-3-methylbenzoyl chloride | 21900-24-3 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Chlorobenzoyl Chloride [anshulchemicals.com]

